2-(2-(Methylamino)ethyl)phenol
Overview
Description
2-(2-(Methylamino)ethyl)phenol, also known as N-Methyltyramine, is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol and is structurally characterized by a phenolic hydroxyl group and a methylaminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylamino)ethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-bromoethylbenzene with methylamine, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. One such method includes the Leuckart reaction, where a ketone is reacted with formamide and a reducing agent to produce the amine. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylamino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-(2-(Methylamino)ethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a sympathomimetic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-(Methylamino)ethyl)phenol involves its interaction with various molecular targets and pathways. It acts as a sympathomimetic agent, mimicking the effects of endogenous catecholamines such as norepinephrine. This compound binds to adrenergic receptors, leading to the activation of downstream signaling pathways that result in physiological responses such as increased heart rate and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
N-Methyltyramine: A closely related compound with similar structural features.
Phenylephrine: Another phenolic compound with sympathomimetic properties.
Tyramine: A naturally occurring monoamine compound with similar biological activity
Uniqueness
2-(2-(Methylamino)ethyl)phenol is unique due to its specific structural configuration, which allows it to interact with adrenergic receptors effectively. Its methylaminoethyl side chain distinguishes it from other phenolic compounds, providing it with distinct pharmacological properties .
Properties
IUPAC Name |
2-[2-(methylamino)ethyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-6-8-4-2-3-5-9(8)11/h2-5,10-11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPBKCYWYVZAOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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